1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
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Overview
Description
1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Formation of the Urea Linkage: The final step involves the reaction of the pyrimidinyl-pyrrolidinyl intermediate with phenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
Scientific Research Applications
1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-2-yl)urea
- 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-3-yl)urea
Comparison: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
IUPAC Name |
1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQWVWMYGFYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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